

Technical Support Center: N-Terminal Modified Endostatin (Endostar)

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Compound of Interest

Compound Name: Endostatin

Cat. No.: B067465

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding N-terminal modified **endostatin**, commercially known as Endostar. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of comparative efficacy data.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal modified **endostatin** (Endostar), and how does it differ from unmodified **endostatin**?

A1: Endostar is a recombinant human **endostatin** that has been engineered with a nine-amino acid sequence (MGGSHHHHH) at its N-terminus. This modification, which includes a polyhistidine tag (His-tag), was designed to improve the protein's stability and solubility compared to unmodified recombinant **endostatin**.^{[1][2]} The enhanced stability is attributed to an additional zinc-binding site created by the modification, which helps maintain a more compact and protease-resistant protein structure.^[3]

Q2: Why does the N-terminal modification in Endostar lead to a better clinical response?

A2: The superior clinical response observed with Endostar is primarily attributed to its improved pharmacokinetic properties. The N-terminal modification enhances the protein's stability, making it more resistant to degradation by proteases in the bloodstream.^[3] This increased stability leads to a longer half-life, allowing for sustained therapeutic concentrations in vivo.

Furthermore, the modification improves the solubility of the protein, which facilitates its manufacturing and formulation for clinical use.[1] Preclinical studies have suggested that Endostar may be at least twice as potent as unmodified **endostatin** in animal tumor models.[4]

Q3: What is the primary mechanism of action for Endostar?

A3: Endostar, like endogenous **endostatin**, is a potent inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic effects are multi-faceted and include:

- Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: Endostar can block the VEGF signaling pathway by interfering with the phosphorylation of VEGF Receptor 2 (VEGFR-2), a key step in VEGF-mediated angiogenesis.[5]
- Interaction with Integrins: It binds to integrin $\alpha 5 \beta 1$ on the surface of endothelial cells, which can disrupt cell adhesion and migration.
- Downregulation of Wnt/ β -catenin Signaling: Endostar has been shown to suppress the Wnt/ β -catenin signaling pathway, which is involved in endothelial cell proliferation and tube formation.[6]
- Inhibition of Matrix Metalloproteinases (MMPs): Endostar can inhibit the activity of MMPs, enzymes that are crucial for the breakdown of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.[6]

Q4: Is there direct clinical evidence from head-to-head trials showing Endostar is superior to unmodified **endostatin**?

A4: To date, there is a lack of publicly available data from large-scale, head-to-head clinical trials directly comparing the efficacy of Endostar with unmodified recombinant human **endostatin**. The majority of clinical trials have evaluated the efficacy of Endostar in combination with chemotherapy against chemotherapy alone. These studies have consistently demonstrated that the addition of Endostar significantly improves clinical outcomes, including objective response rates and progression-free survival, in various cancers such as non-small cell lung cancer (NSCLC).[7][8][9]

Data Presentation

Preclinical Efficacy of Endostar

Assay	Cell Line	Treatment	Concentration	% Inhibition	Citation
Proliferation	HUVEC	Endostar	50 µg/mL	25.63 ± 2.85%	[4]
HUVEC	Endostar	100 µg/mL	45.92 ± 2.50%	[4]	
HUVEC	Endostar	150 µg/mL	59.47 ± 1.86%	[4]	
Migration	HUVEC	Endostar	50 µg/mL	40.72 ± 8.10%	[4]
HUVEC	Endostar	100 µg/mL	59.62 ± 4.90%	[4]	
HUVEC	Endostar	150 µg/mL	76.29 ± 4.40%	[4]	
Invasion	HUVEC	Endostar	50 µg/mL	59.31 ± 5.21%	[6]
HUVEC	Endostar	100 µg/mL	75.52 ± 2.39%	[6]	
HUVEC	Endostar	150 µg/mL	82.41 ± 5.38%	[6]	
Tube Formation	HUVEC	Endostar	50 µg/mL	45.36 ± 6.44%	[6]
HUVEC	Endostar	100 µg/mL	60.82 ± 7.78%	[6]	
HUVEC	Endostar	150 µg/mL	71.13 ± 7.14%	[6]	

Clinical Efficacy of Endostar in Combination Therapy (Advanced NSCLC)

Study	Treatment Arm	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS) (months)	Citation
Meta-analysis	Endostar + PBDC	Significantly Higher	Significantly Higher	Improved	[2]
PBDC Alone	-	-	-	[2]	
Phase III Trial	Endostar + NP	35.4%	-	6.3	[9]
NP Alone	19.5%	-	3.6	[9]	
Meta-analysis	Endostar + CCRT	1.263 (RR)	1.274 (RR)	-	[8]
CCRT Alone	-	-	-	[8]	

PBDC: Platinum-Based Doublet Chemotherapy; NP: Vinorelbine + Cisplatin; CCRT: Concurrent Chemoradiotherapy; RR: Risk Ratio

Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC)

Proliferation Assay

Objective: To assess the anti-proliferative effect of N-terminal modified **endostatin** on endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)

- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- N-terminal modified **endostatin** (Endostar)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask at 37°C in a humidified 5% CO₂ incubator until they reach 80-90% confluency.
- Cell Seeding:
 - Wash the cells with PBS and detach them using Trypsin-EDTA.
 - Resuspend the cells in EGM-2 and perform a cell count.
 - Seed the HUVECs into 96-well plates at a density of 1×10^4 cells/well.
 - Incubate the plates for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of Endostar in EGM-2.
 - Remove the old medium from the wells and add 100 µL of the Endostar dilutions to the respective wells. Include a vehicle control group (medium without Endostar).

- Incubate the plates for 24 to 72 hours.
- MTT Assay:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = $[1 - (\text{Absorbance of treated cells} / \text{Absorbance of control cells})] \times 100$

Chicken Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic activity of N-terminal modified **endostatin** in an in vivo model.

Materials:

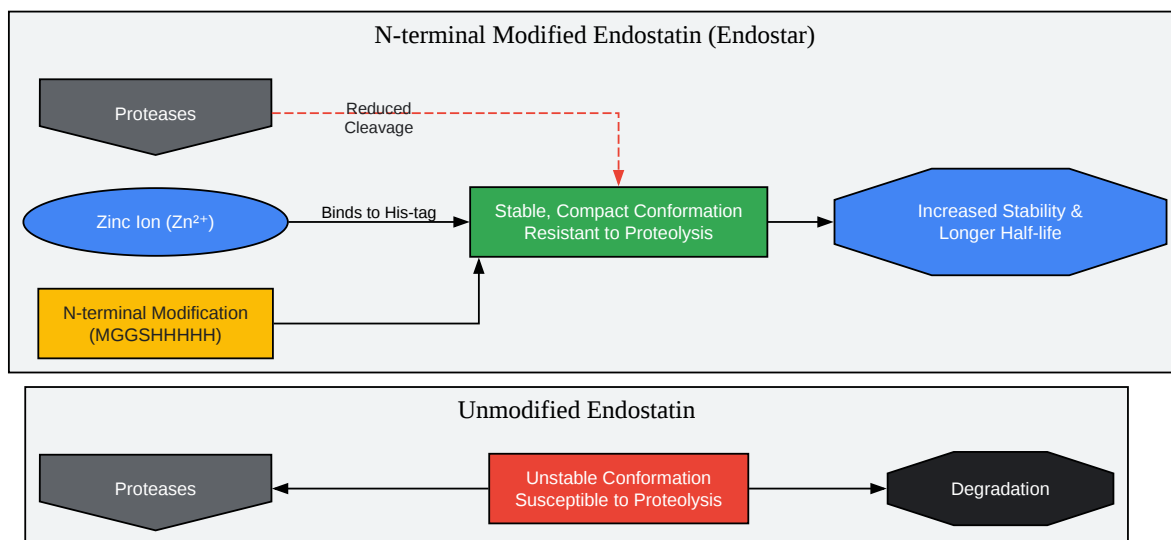
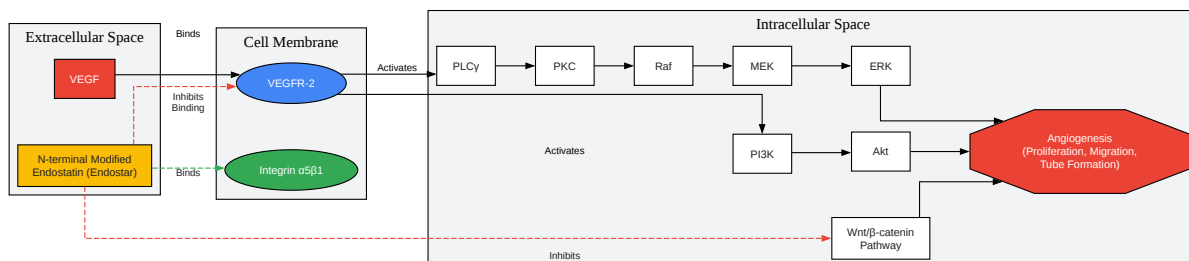
- Fertilized chicken eggs
- 70% Ethanol
- Sterile PBS
- Thermostable, non-toxic carrier (e.g., gelatin sponge, filter paper discs)
- N-terminal modified **endostatin** (Endostar)
- Incubator (37.5°C, 60-70% humidity)

- Stereomicroscope
- Digital camera

Procedure:

- Egg Incubation:
 - Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 60-70% humidity.
- Windowing:
 - On embryonic day 3, create a small window in the eggshell over the air sac to expose the CAM.
- Sample Application:
 - On embryonic day 8-10, place a sterile carrier soaked with a known concentration of Endostar (or vehicle control) onto the CAM.
- Incubation and Observation:
 - Seal the window with sterile tape and return the eggs to the incubator.
 - Incubate for 48-72 hours.
 - Observe the CAM under a stereomicroscope and capture images of the blood vessels around the carrier.
- Quantification:
 - Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the avascular zone.

Mandatory Visualization



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